4-(furan-2-yl)azetidin-2-one
Overview
Description
4-(furan-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of both furan and azetidinone. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidinone ring is a four-membered lactam (a cyclic amide). This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)azetidin-2-one typically involves the reaction of furan derivatives with azetidinone precursors. One common method is the reaction of furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the azetidinone ring .
Reaction Conditions:
Reagents: Furan-2-carbaldehyde, chloroacetyl chloride, triethylamine
Solvent: 1,4-dioxane
Temperature: Reflux conditions
Yield: Approximately 60-70%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production would likely involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂) under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Azetidine derivatives
Substitution: Various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
4-(furan-2-yl)azetidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent and its role in the development of new antibiotics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)azetidin-2-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The azetidinone ring is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
4-(furan-2-yl)azetidin-2-one can be compared with other similar compounds, such as:
- 3-(furan-2-yl)azetidin-2-one
- 4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
These compounds share the azetidinone core but differ in the substituents attached to the furan or azetidinone rings. The unique combination of the furan and azetidinone rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(furan-2-yl)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZVINMGOPMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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